molecular formula C₂₆H₃₂O₁₂ B1147530 Mycophenolic acid acyl-beta-D-glucuronide allyl ester CAS No. 860615-39-0

Mycophenolic acid acyl-beta-D-glucuronide allyl ester

Cat. No.: B1147530
CAS No.: 860615-39-0
M. Wt: 536.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Mycophenolic acid acyl-beta-D-glucuronide allyl ester is a derivative of mycophenolic acid, which is an immunosuppressive agent commonly used in organ transplantation. This compound is a glucuronide conjugate, which means it is formed by the attachment of glucuronic acid to mycophenolic acid. The allyl ester modification enhances its pharmacokinetic properties, making it a subject of interest in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mycophenolic acid acyl-beta-D-glucuronide allyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mycophenolic acid acyl-beta-D-glucuronide allyl ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Mechanism of Action

Properties

IUPAC Name

prop-2-enyl (2S,3S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-5-10-35-25(33)23-20(30)19(29)21(31)26(38-23)37-16(27)9-7-12(2)6-8-14-18(28)17-15(11-36-24(17)32)13(3)22(14)34-4/h5-6,19-21,23,26,28-31H,1,7-11H2,2-4H3/b12-6+/t19?,20-,21+,23-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQWZURKRLWLDD-NHFDKUBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)OCC=C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)OCC=C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858153
Record name Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860615-39-0
Record name Prop-2-en-1-yl (3xi)-1-O-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]-beta-D-ribo-hexopyranuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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